![molecular formula C8H13NO3S B12538862 2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate CAS No. 654641-17-5](/img/structure/B12538862.png)
2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate is an organic compound that features both an ester and an amide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate can be achieved through a multi-step process. One common method involves the acylation of 2-aminoethyl acetate with 3-(methylsulfanyl)acryloyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent product quality. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the ester and amide can be reduced to alcohols and amines, respectively, using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous ether at low temperatures.
Substitution: Amines or alcohols; reactions may require a catalyst or base to proceed efficiently.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols and amines.
Substitution: Amides or esters with different substituents.
Aplicaciones Científicas De Investigación
2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate involves its interaction with various molecular targets. The compound’s reactive functional groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This can lead to alterations in cellular pathways and biological processes, contributing to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-{[3-(Methylsulfanyl)phenyl]amino}acetate: Similar structure but with a phenyl group instead of an acryl group.
3-(Methylsulfanyl)acrylic acid: Lacks the amide and ester functionalities.
Methyl 3-(methylsulfanyl)acrylate: Contains a methyl ester instead of an ethyl ester.
Uniqueness
2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate is unique due to the presence of both an ester and an amide functional group, which allows it to participate in a wider range of chemical reactions compared to its analogs
Propiedades
Número CAS |
654641-17-5 |
|---|---|
Fórmula molecular |
C8H13NO3S |
Peso molecular |
203.26 g/mol |
Nombre IUPAC |
2-(3-methylsulfanylprop-2-enoylamino)ethyl acetate |
InChI |
InChI=1S/C8H13NO3S/c1-7(10)12-5-4-9-8(11)3-6-13-2/h3,6H,4-5H2,1-2H3,(H,9,11) |
Clave InChI |
GMFKMEYWOJDQKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCNC(=O)C=CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12538781.png)
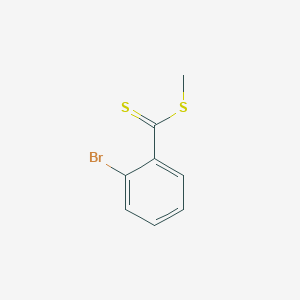
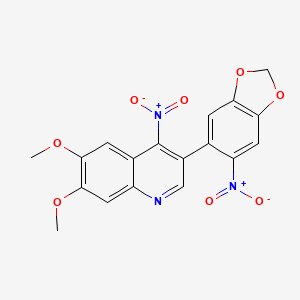
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]-](/img/structure/B12538789.png)
![6-[(Oxan-2-yl)oxy]-1-(trimethylsilyl)hex-1-yn-3-ol](/img/structure/B12538793.png)
![(4R)-1-[(2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]hepta-1,6-dien-4-yl carbonate](/img/structure/B12538796.png)
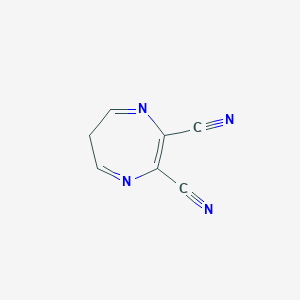
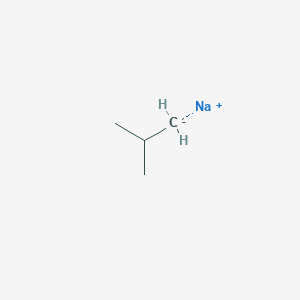
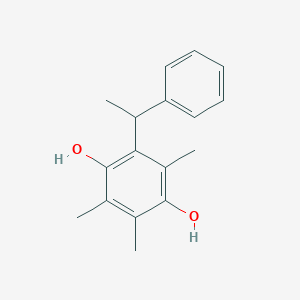

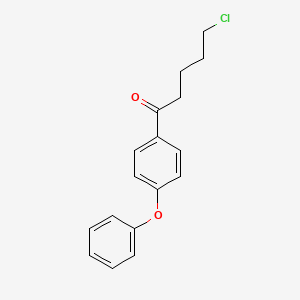
![4-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol](/img/structure/B12538845.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]-](/img/structure/B12538848.png)
